C24H43NO3S
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt
CAS No.: 14356-38-8
Cat. No.: VC18407966
Molecular Formula: C18H30O3S.C6H13N
C24H43NO3S
Molecular Weight: 425.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14356-38-8 |
|---|---|
| Molecular Formula | C18H30O3S.C6H13N C24H43NO3S |
| Molecular Weight | 425.7 g/mol |
| IUPAC Name | cyclohexanamine;4-dodecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2 |
| Standard InChI Key | BTDWVYHTRVOBJM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt has the molecular formula C<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S and a molecular weight of 425.7 g/mol. The IUPAC name, cyclohexanamine;4-dodecylbenzenesulfonic acid, reflects its two-component structure:
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p-Dodecylbenzenesulfonic acid: A sulfonated aromatic hydrocarbon with a 12-carbon alkyl chain at the para position.
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Cyclohexylamine: A six-membered cycloalkane amine serving as the counterion.
The structural configuration is defined by the SMILES notation:
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N.
| Property | Value | Source |
|---|---|---|
| CAS No. | 14356-38-8 | |
| Molecular Formula | C<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S | |
| Molecular Weight | 425.7 g/mol | |
| Standard InChIKey | BTDWVYHTRVOBJM-UHFFFAOYSA-N |
Physicochemical Properties
The compound exists as a solid under standard conditions, with solubility dependent on pH and solvent polarity. Key properties include:
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Solubility: Dispersible in water and partially soluble in alcohols.
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Stability: Resistant to hydrolysis in acidic and basic media due to the robust sulfonate group .
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Surfactant Behavior: Low critical micelle concentration (CMC) enhances its efficacy in reducing surface tension .
Synthesis and Industrial Production
Reaction Mechanism
Synthesis occurs in two stages:
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Sulfonation of Dodecylbenzene:
Dodecylbenzene reacts with sulfur trioxide (SO<sub>3</sub>) or oleum to form p-dodecylbenzenesulfonic acid: -
Neutralization with Cyclohexylamine:
The sulfonic acid is neutralized with cyclohexylamine in a 1:1 molar ratio:The reaction is exothermic and typically conducted under controlled temperatures (40–60°C) to prevent degradation.
Purification and Yield Optimization
Post-synthesis, the product is purified via crystallization or solvent extraction. Industrial batches achieve yields exceeding 85%, with impurities such as unreacted dodecylbenzene limited to <1%.
Environmental Impact and Degradation Pathways
Biodegradability
The parent sulfonic acid undergoes 80% mineralization in 28-day OECD 301B tests, though cyclohexylamine slows degradation in anaerobic conditions .
Aquatic Toxicity
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